
5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole
Übersicht
Beschreibung
The compound “5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. The “5-(difluoromethyl)” and “3-ethyl” indicate the substituents on the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a five-membered ring containing three nitrogen atoms, with a difluoromethyl group attached to one carbon and an ethyl group attached to another .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Photocatalytic Difluoromethylation
The introduction of difluoromethyl groups into organic compounds can significantly alter their physical properties, such as solubility, metabolic stability, and lipophilicity. These properties are crucial in pharmaceuticals, agrochemicals, and materials science. Photocatalytic difluoromethylation reactions, particularly those involving visible light, allow for the late-stage modification of (hetero)aromatic and aliphatic substrates under mild and environmentally friendly conditions .
Medicinal Chemistry
In medicinal chemistry, the difluoromethyl group is of particular interest because the CF2H moiety is isosteric and isopolar to the –OH and –SH groups. This means it can act as a lipophilic hydrogen bond donor while leveraging the electronegativity of fluorine atoms. This property is beneficial for emulating oxygen or sulfur lone electron pairs, making the methane proton acidic and a competent hydrogen bond donor .
Late-stage Functionalization
Late-stage functionalization using difluoromethylation is a powerful tool for modifying complex molecules, including pharmaceuticals. This process can introduce difluoromethyl groups at the final stages of synthesis, allowing for the fine-tuning of a molecule’s physical and chemical properties without the need for redesigning the entire synthetic route .
Process Chemistry
The advancements in difluoromethylation reagents and methods have streamlined the synthesis of molecules with pharmaceutical relevance. This has generated significant interest in process chemistry, where the efficient and scalable production of such compounds is essential. The ability to selectively introduce difluoromethyl groups has improved the synthesis of complex molecules for large-scale production .
Protein Modification
An exciting application of difluoromethylation is the site-selective installation of CF2H groups onto large biomolecules, such as proteins. This precise modification can alter the protein’s function or stability, opening up new avenues for targeted therapy and drug development .
HDAC6 Inhibition
Difluoromethyl-1,3,4-oxadiazole derivatives have shown remarkable selectivity and potency as inhibitors of histone deacetylase 6 (HDAC6), which is increasingly recognized for its potential in targeted disease therapy. The structural nuances of HDAC6 inhibition by these compounds offer insights into the development of non-hydroxamic inhibitors for therapeutic applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-5-ethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-2-3-8-5(4(6)7)10-9-3/h4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKTFWNROPHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




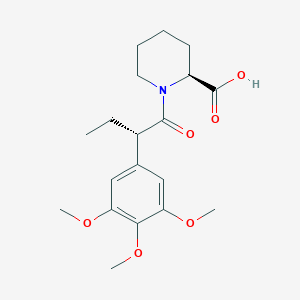
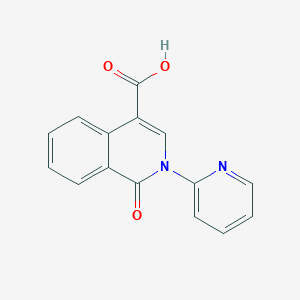

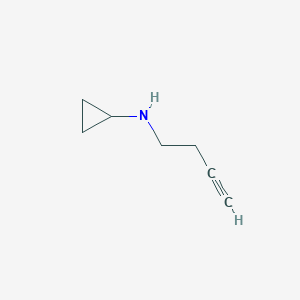

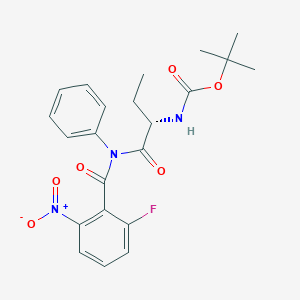
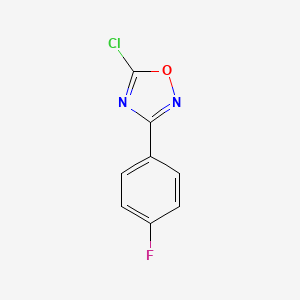
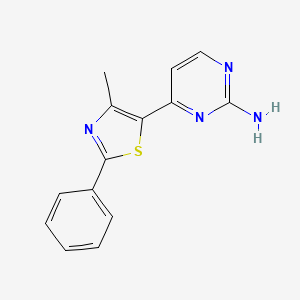
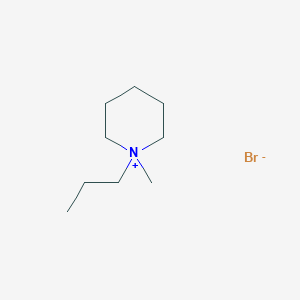
amine](/img/structure/B1453553.png)
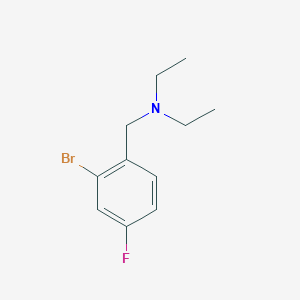
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
